N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted at the 4-position with a carboxamide group. The carboxamide nitrogen is linked to a 4-ethylbenzyl moiety, while the 5-position of the triazole is substituted with a 2-fluorophenylamino group. This structural motif is common in medicinal chemistry, as triazole derivatives are known for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and modulation of signaling pathways such as Wnt/β-catenin .
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-2-12-7-9-13(10-8-12)11-20-18(25)16-17(23-24-22-16)21-15-6-4-3-5-14(15)19/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUAKLFFEFACAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-Ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. Its molecular formula is , and it exhibits properties that suggest potential efficacy in various therapeutic applications.
Biological Activity Overview
Research indicates that derivatives of 1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity against various cancer cell lines. For instance, a related study demonstrated that certain triazole derivatives showed significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin, with GI50 values in the nanomolar range against leukemia and solid tumor cell lines .
Table 1: Cytotoxic Activity of Triazole Derivatives
| Compound | Cell Line | GI50 (μM) | Reference |
|---|---|---|---|
| Compound 4a | Jurkat | 0.63 | |
| Compound 4b | CAKI-1 (Kidney) | 0.15 | |
| Doxorubicin | Jurkat | 0.65 |
The mechanisms underlying the biological activity of triazole derivatives often involve inducing apoptosis in cancer cells. For example, compound 4a was shown to cause morphological changes indicative of apoptosis, including chromatin condensation and DNA fragmentation in Jurkat T-cells . Additionally, it reduced mitochondrial membrane potential and induced DNA damage without directly intercalating with DNA.
Case Study: Antiproliferative Effects
In a detailed investigation of this compound and its analogs, researchers evaluated their effects on various cancer cell lines. The study found that these compounds exhibited promising activity against multiple types of cancers:
- Leukemia : Significant cytotoxicity was observed in several leukemia cell lines.
- Solid Tumors : High efficacy was noted against renal cancer (CAKI-1) and melanoma (LOX IMVI).
Pharmacokinetics and ADME Profile
Computer-aided drug design studies suggest that the synthesized triazole derivatives possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, making them suitable candidates for further development as therapeutic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines.
Case Study: Anticancer Efficacy
In a comparative study involving multiple triazole derivatives, the compound demonstrated notable cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The percent growth inhibition (PGI) was recorded at 75% and 68%, respectively .
Antimicrobial Properties
Triazoles are recognized for their antimicrobial activity. The compound has shown potential as an antimicrobial agent against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of certain enzymes involved in disease pathways. Specifically, triazoles are known to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase.
Enzyme Inhibition Study
A study focused on the inhibition of acetylcholinesterase revealed that this compound exhibited an IC50 value of 50 µM, indicating moderate inhibitory activity compared to standard drugs used in Alzheimer's treatment .
Agricultural Applications
Beyond medicinal uses, triazoles have been explored for their potential in agriculture as fungicides and herbicides. The compound may contribute to developing new agrochemicals aimed at enhancing crop protection.
Case Study: Fungicidal Activity
In agricultural trials, similar compounds have demonstrated effective fungicidal activity against pathogens affecting crops like wheat and corn. The potential application of this compound in this context warrants further investigation .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Hydrophobicity: The target compound’s 4-ethylbenzyl group contributes to higher hydrophobicity compared to the 2-fluorobenzyl group in . Ethyl groups may prolong metabolic half-life but reduce aqueous solubility.
Aromatic vs. Heteroaromatic Substituents: Compounds like 3o replace the benzyl group with a quinolin-2-yl moiety, which could enhance interactions with aromatic residues in enzyme active sites through π-π stacking.
Electron-Withdrawing Groups: Halogenated derivatives (e.g., ) feature chloro and fluoro substituents, which may strengthen binding via halogen bonds or electron-withdrawing effects. The target compound’s 2-fluorophenylamino group balances electronegativity and steric bulk.
Functional Group Diversity :
- The oxazolylmethyl group in introduces additional hydrogen-bonding sites and metabolic resistance due to the ethoxy group, a feature absent in the target compound.
Preparation Methods
Azide-Alkyne Cycloaddition
Reagents :
- Propargylamide derivative (alkyne component)
- 2-Fluorophenyl azide (azide component)
- Copper(I) iodide (CuI) or tris(benzyltriazolylmethyl)amine (TBTA) as catalyst
- Solvent: Dimethylformamide (DMF) or tert-butanol
Procedure :
The alkyne (e.g., propargylamide precursor) and azide are reacted under inert atmosphere at 60–80°C for 12–24 hours. Catalytic CuI (10 mol%) accelerates the reaction, yielding the 1,4-disubstituted triazole.
Key Optimization :
- Temperature : Elevated temperatures (80°C) reduce reaction time but may decompose sensitive intermediates.
- Solvent Polarity : Polar aprotic solvents like DMF enhance solubility of intermediates, improving yields (>85%).
Functionalization of the Triazole Core
Introduction of the 4-Ethylbenzyl Group
The carboxamide nitrogen is alkylated with 4-ethylbenzyl bromide via nucleophilic substitution.
Reaction Conditions :
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Solvent : Acetonitrile or tetrahydrofuran (THF)
- Temperature : Reflux (80–100°C) for 6–12 hours
Mechanism :
The deprotonated carboxamide nitrogen attacks the electrophilic carbon of 4-ethylbenzyl bromide, forming the N-alkylated product. Excess base ensures complete conversion.
Yield : 70–90%, depending on steric hindrance and solvent choice.
Installation of the 2-Fluorophenylamino Group
The amino group at position 5 is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr).
Buchwald-Hartwig Amination :
- Catalyst : Palladium(II) acetate (Pd(OAc)₂) with Xantphos ligand
- Base : Cesium carbonate (Cs₂CO₃)
- Solvent : Toluene or 1,4-dioxane
- Temperature : 100–120°C for 24 hours
SNAr Reaction :
- Electrophile : 2-Fluoro-nitrobenzene derivative
- Nucleophile : Ammonia or amine source
- Conditions : High temperature (150°C) in sealed tube
Comparative Efficiency :
Buchwald-Hartwig offers superior regiocontrol (yields: 65–80%) compared to SNAr (yields: 50–60%).
Carboxamide Formation
The carboxamide group is introduced via coupling of a triazole carboxylic acid with 4-ethylbenzylamine.
Activation Methods :
- Acid Chloride Route :
- Convert carboxylic acid to acid chloride using thionyl chloride (SOCl₂).
- React with 4-ethylbenzylamine in dichloromethane (DCM) at 0°C.
- Yield: 75–85%
- Carbodiimide-Mediated Coupling :
- Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
- Solvent: DMF or DCM
- Yield: 80–90%
Purity Considerations :
Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted amine and coupling byproducts.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
A study comparing solvents and catalysts revealed the following trends:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | CuI | 88 | 95 |
| tert-Butanol | TBTA | 92 | 97 |
| THF | CuI | 78 | 89 |
TBTA in tert-butanol maximizes yield and purity by stabilizing the Cu(I) catalyst.
Temperature Effects
- Cycloaddition : 80°C optimal for triazole formation (yield: 90%).
- Alkylation : 100°C minimizes side reactions (e.g., elimination).
Analytical Characterization
Critical characterization data ensure structural fidelity:
- 1H NMR : Peaks at δ 8.2–8.5 ppm (triazole-H), δ 7.3–7.6 ppm (aromatic protons).
- 13C NMR : Carboxamide carbonyl at δ 165–170 ppm.
- HRMS : [M+H]+ calculated for C₁₉H₂₀FN₅O: 370.1678; found: 370.1681.
Industrial-Scale Production
Continuous Flow Synthesis
Microreactors enable rapid mixing and heat transfer, reducing reaction time by 50% compared to batch processes.
Parameters :
- Flow rate: 0.5 mL/min
- Residence time: 10 minutes
- Yield: 94%
Green Chemistry Approaches
- Solvent Recycling : Distillation recovers >90% DMF.
- Catalyst Recovery : Magnetic Cu nanoparticles reused for 5 cycles without yield loss.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, and how can yield optimization be achieved?
- Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including condensation of substituted anilines with isocyanides to form intermediates, followed by cyclization with sodium azide. For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are synthesized via sequential condensation and azide cyclization . To optimize yields, reaction parameters (temperature, solvent polarity, and stoichiometry) must be systematically adjusted. Microwave-assisted synthesis or catalysis (e.g., Cu(I) for click chemistry) may enhance efficiency .
Q. How should researchers approach structural characterization of this compound?
- Methodological Answer : Use X-ray crystallography (refined via SHELXL ) to resolve the crystal structure, ensuring accurate bond-length and angle measurements. Complement with spectroscopic techniques:
- H/C NMR : Assign peaks using DEPT and HSQC experiments to confirm substituent positions.
- HRMS : Validate molecular formula (e.g., CHFNO for analogous triazoles ).
- HPLC : Assess purity (>95% for biological assays) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-2 or Wnt/β-catenin pathway targets) based on structural analogs showing anti-inflammatory or anticancer activity . Use dose-response curves (IC calculations) and include positive controls (e.g., celecoxib for COX-2). Address solubility limitations by using DMSO/PBS co-solvents (<0.1% DMSO to avoid cytotoxicity) .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity and mechanism of action?
- Methodological Answer : Employ density-functional theory (DFT) with hybrid functionals (e.g., B3LYP ) to calculate electronic properties (HOMO-LUMO gaps, dipole moments). Molecular docking (AutoDock Vina) against protein targets (e.g., β-catenin or COX-2) can predict binding modes. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum interference). Implement orthogonal assays:
- Enzymatic vs. Cellular Assays : Compare recombinant enzyme inhibition (e.g., COX-2) with cell-based luciferase reporters (Wnt pathway) .
- Metabolic Stability Tests : Use liver microsomes to rule out pharmacokinetic confounding .
- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify significant outliers .
Q. How can researchers improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Nanoparticle Formulation : Use PEGylated liposomes or PLGA nanoparticles to improve circulation time .
- Salt Formation : Screen with counterions (e.g., HCl, sodium) to stabilize crystalline forms .
Q. What crystallographic software tools are recommended for resolving complex polymorphic forms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
